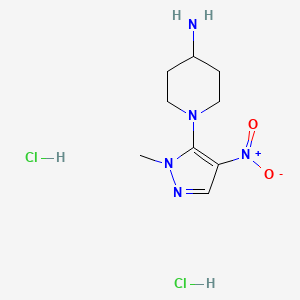![molecular formula C13H7ClN2O3 B11791946 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11791946.png)
3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid is a heterocyclic compound that features a unique structure combining a benzoic acid moiety with a chloro-substituted oxazolo-pyridine ring system. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid typically involves the formation of the oxazolo-pyridine ring followed by the introduction of the benzoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a chloro-substituted pyridine and an oxazole moiety can be cyclized using a suitable catalyst and solvent system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the oxazolo-pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)benzoic acid: Lacks the chloro and oxazolo groups, making it less complex.
4-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid: Contains a different heterocyclic system and substitution pattern.
Uniqueness
3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H7ClN2O3 |
|---|---|
Molecular Weight |
274.66 g/mol |
IUPAC Name |
3-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)benzoic acid |
InChI |
InChI=1S/C13H7ClN2O3/c14-9-5-10-12(15-6-9)19-11(16-10)7-2-1-3-8(4-7)13(17)18/h1-6H,(H,17,18) |
InChI Key |
FPNXVNZYCLBXBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC3=C(O2)N=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chlorobenzo[d]oxazole-6-carbonitrile](/img/structure/B11791866.png)
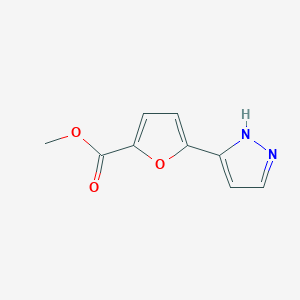
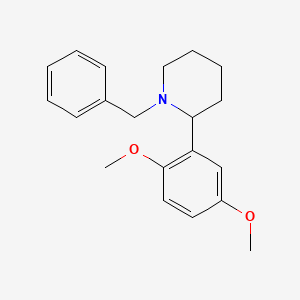
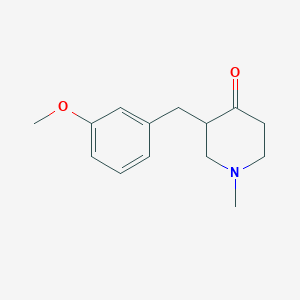

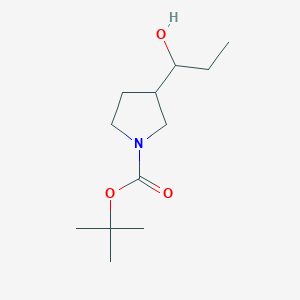
![7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid](/img/structure/B11791907.png)
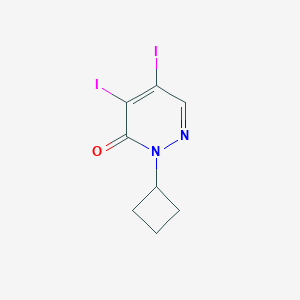
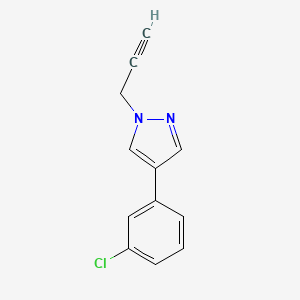
![2-(3-Bromophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11791914.png)

